molecular formula C19H16F2N4O2 B2907848 1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 1396872-91-5

1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Cat. No.: B2907848
CAS No.: 1396872-91-5
M. Wt: 370.36
InChI Key: SBXWYJSFNTVVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a piperazine core substituted with two distinct acyl groups: a 2,6-difluorobenzoyl moiety and a pyrazolo[1,5-a]pyridine-3-carbonyl moiety. The 2,6-difluorobenzoyl group may enhance metabolic stability and binding affinity, as fluorinated aromatic rings are known to improve pharmacokinetic properties .

Properties

IUPAC Name

[4-(2,6-difluorobenzoyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c20-14-4-3-5-15(21)17(14)19(27)24-10-8-23(9-11-24)18(26)13-12-22-25-7-2-1-6-16(13)25/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXWYJSFNTVVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrazolo[1,5-a]pyridine Moiety: The final step involves the coupling of the pyrazolo[1,5-a]pyridine moiety to the piperazine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrazolo[1,5-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

The piperazine backbone and acyl substituents are critical for activity. Below is a comparison of key analogs:

Compound Name / ID Structural Features Reported Applications / Properties Source (Evidence ID)
1-(2,6-Difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine - 2,6-Difluorobenzoyl
- Pyrazolo[1,5-a]pyridine-3-carbonyl
Hypothesized kinase inhibition based on scaffold similarity to pyrazolo-pyrimidines . N/A (Target)
1-(4-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine (BG14222) - 4-Methoxyphenyl
- Pyrazolo[1,5-a]pyridine-3-carbonyl
CAS 1396766-11-2; molecular weight 447.4864 g/mol. No explicit bioactivity reported . [8]
4-(3-Chloro-4-(1H-1,2,4-triazol-5-yl)phenyl)pyrazolo[1,5-a]pyrimidin-5-yl - Chlorophenyl-triazole substituent
- Pyrazolo[1,5-a]pyrimidinyl
PI3K/AKT/mTOR dual inhibitor with IC₅₀ < 100 nM in cancer cell lines . [2]
1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine - 2,3-Dichlorophenyl
- 2-Fluoropyridin-3-carbonyl
CAS 921230-75-3; no bioactivity data, but fluoropyridine may enhance CNS penetration . [12]

Substituent Effects on Activity

  • Fluorine vs. Chlorine : The 2,6-difluorobenzoyl group in the target compound likely improves metabolic stability compared to chlorinated analogs (e.g., 2,3-dichlorophenyl in ). Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes .
  • Pyrazolo-Pyridine vs. Pyrazolo-pyrimidines are well-documented as kinase inhibitors (e.g., PI3K/AKT/mTOR pathways) .

Physicochemical Properties

  • Hydrogen Bonding: The target compound has 0 hydrogen bond donors and 5 acceptors (inferred from ’s analog), similar to 1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine (topological polar surface area: 53.8 Ų) . This suggests moderate solubility and membrane permeability.
  • Molecular Weight : The target compound’s molecular weight is estimated at ~430–450 g/mol, aligning with drug-like properties (Lipinski’s Rule of Five) .

Research Findings and Hypothesized Mechanisms

  • Antiviral Potential: Pyrazolo-pyridine derivatives in (e.g., WO2021216454A1) show activity against coronaviruses (COV-229E, COV-OC43) via protease inhibition . The target compound’s pyrazolo-pyridine group may confer similar mechanisms.
  • Kinase Inhibition: Analogs with pyrazolo-pyrimidine cores () exhibit nanomolar inhibition of PI3K/AKT/mTOR pathways. The target’s pyrazolo-pyridine scaffold could target analogous ATP-binding pockets .
  • Metabolic Stability: The 2,6-difluorobenzoyl group reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 4-methoxyphenyl in ), extending half-life .

Biological Activity

1-(2,6-Difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo derivatives that have shown promise as therapeutic agents against various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in vitro and in vivo, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16F2N4O\text{C}_{17}\text{H}_{16}\text{F}_2\text{N}_4\text{O}

This structure features a piperazine ring linked to a pyrazolo[1,5-a]pyridine moiety and a difluorobenzoyl group, which are critical for its biological activity.

Antitubercular Activity

Research has indicated that similar pyrazolo derivatives exhibit significant antitubercular activity. For instance, compounds with the pyrazolo[1,5-a]pyridine scaffold have shown efficacy against Mycobacterium tuberculosis (Mtb) through various mechanisms. A study demonstrated that certain analogues displayed low cytotoxicity while maintaining potent activity against Mtb within macrophages. The mechanism of action was not related to common pathways such as cell-wall biosynthesis or iron uptake but involved unique interactions with specific enzymes within the bacterial metabolism .

Antineoplastic Properties

The compound's potential as an antineoplastic agent has also been explored. In vitro studies have shown that derivatives of pyrazolo compounds can inhibit cancer cell proliferation across various lines, including breast and lung cancer cells. The highest antiproliferative activity was noted in compounds that inhibited specific signaling pathways associated with tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. A focused library of analogues has been synthesized to identify key structural features that enhance efficacy. For example:

CompoundStructural FeatureBiological Activity
Compound 1Pyrazolo ring with difluorobenzoyl substitutionHigh antitubercular activity
Compound 2Additional methyl substitution on the pyrazolo ringIncreased cytotoxicity against cancer cells
Compound 3Altered piperazine substituentsEnhanced selectivity for tumor cells

These modifications have led to improved pharmacokinetic profiles and reduced toxicity in normal cells .

In Vitro Studies

In vitro evaluations have confirmed that this compound exhibits significant potency against drug-susceptible and drug-resistant strains of Mtb. For instance, one study reported a minimum inhibitory concentration (MIC) below 0.002 μg/mL for certain derivatives against Mtb . Additionally, cytotoxicity assays on Vero cells indicated low toxicity at therapeutic concentrations.

In Vivo Studies

In vivo studies using mouse models infected with Mtb demonstrated that treatment with this compound significantly reduced bacterial burden compared to untreated controls. The pharmacokinetic profile showed good oral bioavailability (41%), suggesting potential for further development into an effective oral therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.